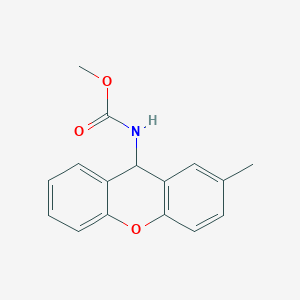
methyl 2-methyl-9H-xanthen-9-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-9H-xanthen-9-ylcarbamate is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.303 g/mol . This compound is part of the xanthene family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of methyl 2-methyl-9H-xanthen-9-ylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-9H-xanthene-9-carboxylic acid with methyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow synthesis to enhance yield and efficiency .
Chemical Reactions Analysis
Methyl 2-methyl-9H-xanthen-9-ylcarbamate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-methyl-9H-xanthen-9-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-methyl-9H-xanthen-9-ylcarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Methyl 2-methyl-9H-xanthen-9-ylcarbamate can be compared with other similar compounds, such as:
Methyl 2-chloro-9H-xanthen-9-ylcarbamate: This compound has a chlorine atom instead of a methyl group, which may result in different chemical and biological properties.
Methyl 3-oxo-2-(9H-xanthen-9-yl)butanoate: This compound has a different functional group, leading to variations in its reactivity and applications.
Ethyl 9H-xanthen-9-ylcarbamate: The ethyl group in this compound may influence its solubility and other physicochemical properties.
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl N-(2-methyl-9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C16H15NO3/c1-10-7-8-14-12(9-10)15(17-16(18)19-2)11-5-3-4-6-13(11)20-14/h3-9,15H,1-2H3,(H,17,18) |
InChI Key |
AWJIHWKMSGZIMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C2NC(=O)OC |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















